

Technical Master Guide: 3-Nitropropionaldehyde Dimethyl Acetal

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Compound of Interest

Compound Name: 1,1-Dimethoxy-3-nitropropane

CAS No.: 72447-81-5

Cat. No.: B1588098

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CAS: 72447-81-5 | Formula:

| MW: 149.15 g/mol [1]

Executive Summary

3-Nitropropionaldehyde dimethyl acetal (**1,1-dimethoxy-3-nitropropane**) is a specialized aliphatic nitro compound serving as a "masked" aldehyde precursor in organic synthesis. Its primary utility lies in its dual functionality: the dimethyl acetal protects the aldehyde from oxidation or nucleophilic attack, while the nitro group serves as a latent amine (via reduction) or a carbon-nucleophile activator (via Henry reaction/nitro-aldol condensation).

In drug discovery, this compound is a critical intermediate for synthesizing tryptophan analogs, indoles, and 1,3-amino alcohols. It also serves as a stable precursor to 3-nitropropionic acid (3-NPA), a mitochondrial toxin used to model neurodegeneration (Huntington's disease) in vivo.

Chemical Profile & Physicochemical Properties[1][2] [3][4][5][6][7]

Property	Data	Notes
IUPAC Name	1,1-Dimethoxy-3-nitropropane	
CAS Number	72447-81-5	
Structure		Linear aliphatic chain
Appearance	Colorless to pale yellow liquid	Darkens upon storage
Boiling Point	~199 °C (760 mmHg)	Extrapolated; often distilled at reduced pressure (e.g., 85-90 °C @ 10 mmHg)
Density	~1.089 g/cm ³	
Solubility	Soluble in EtOH, MeOH, THF, DCM	Slightly soluble in water
Stability	Acid-sensitive (acetal hydrolysis)	Heat-sensitive (nitro decomposition >150°C)

Synthetic Methodologies

Two primary routes exist for synthesizing 3-nitropropionaldehyde dimethyl acetal. The Nucleophilic Substitution route is preferred for laboratory-scale purity, while the Michael Addition route is atom-economical for larger batches.

Route A: Nucleophilic Substitution (Kornblum Modification)

This method utilizes commercially available 3-bromopropionaldehyde dimethyl acetal and converts it to the nitro derivative using sodium nitrite. This avoids the handling of acrolein (highly toxic) and nitromethane (explosive potential) required in Route B.

Reagents:

- Substrate: 3-Bromopropionaldehyde dimethyl acetal (CAS 36255-44-4).[2]
- Reagent: Sodium Nitrite (

).[3][4]

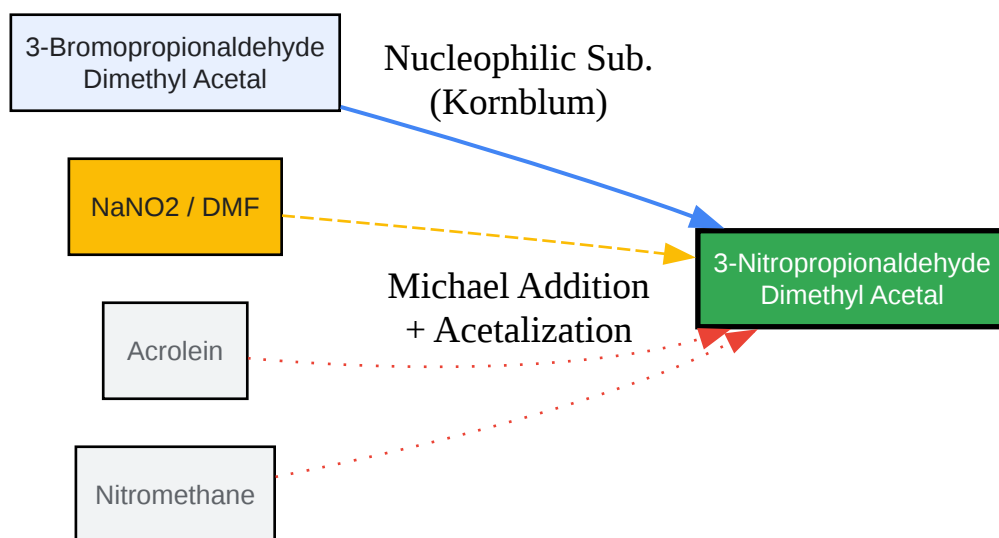
- Solvent: DMF (N,N-Dimethylformamide) or DMSO.
- Additives: Urea (scavenger for nitrous acid esters) or Phloroglucinol.

Step-by-Step Protocol:

- Preparation: In a dry 3-neck round-bottom flask under atmosphere, dissolve Sodium Nitrite (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
- Cooling: Cool the suspension to 0°C using an ice bath.
- Addition: Add 3-Bromopropionaldehyde dimethyl acetal (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature < 10°C to prevent O-alkylation (nitrite ester formation).
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. The solution will turn yellow.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The bromo-starting material () should disappear, replaced by the nitro product ().
- Quench: Pour the reaction mixture into ice-cold brine (5x reaction volume).
- Extraction: Extract with Diethyl Ether or EtOAc (3x).
- Purification: Wash combined organics with water (to remove DMF) and brine. Dry over . Concentrate under reduced pressure.
- Distillation: Purify the crude oil via vacuum distillation (approx. 85-90°C at 10 mmHg) to obtain the pure nitro acetal.

Route B: Michael Addition (Industrial Precursor Route)

Direct addition of nitromethane to acrolein followed by acetalization.



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Figure 1: Synthetic pathways to 3-nitropropionaldehyde dimethyl acetal.

Structural Characterization (Spectroscopy)

Researchers must validate the structure to ensure the nitro group is C-alkylated (nitroalkane) rather than O-alkylated (nitrite ester).

NMR (300 MHz,)

Shift (ppm)	Multiplicity	Integration	Assignment	Interpretation
4.48	Triplet (Hz)	2H		Deshielded by nitro group.
4.42	Triplet (Hz)	1H		Acetal methine proton.
3.34	Singlet	6H		Two equivalent methoxy groups.
2.25	Quartet/Multiplet	2H		Central methylene bridge.

IR Spectroscopy (Neat)

- 1550 cm^{-1} : Asymmetric stretch (Strong).
- 1375 cm^{-1} : Symmetric stretch.
- 1050-1150 cm^{-1} : C-O-C ether stretch (Acetal).

Applications in Drug Development[2] Synthesis of Tryptophan Analogs

The 3-nitropropyl chain serves as a perfect "3-carbon + nitrogen" synthon for constructing the indole backbone.

- Mechanism: The acetal is hydrolyzed to the aldehyde, which condenses with phenylhydrazine (Fischer Indole Synthesis) or isocyanides to form tryptophan derivatives.

- Advantage: Allows for the introduction of the amino-acid side chain with the nitrogen already in place (protected as nitro).

Synthesis of 3-Nitropropionic Acid (3-NPA)

Hydrolysis of the acetal under oxidative conditions or simple acid hydrolysis followed by oxidation yields 3-NPA.

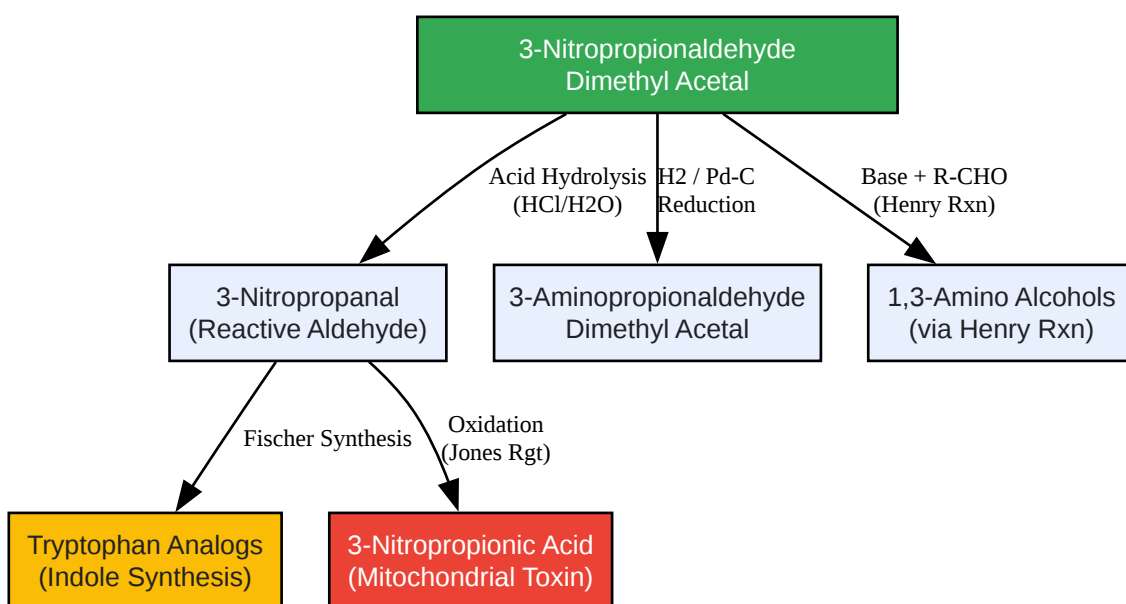
- Protocol: Treat acetal with aqueous HCl/Acetone to deprotect to 3-nitropropanal, then oxidize with Jones Reagent or
- Use Case: 3-NPA is a succinate dehydrogenase inhibitor, used to induce striatal neurodegeneration in rats for testing Huntington's disease therapeutics.

Henry Reaction (Nitroaldol)

The nitro group's

-protons are acidic (

), Deprotonation allows condensation with other aldehydes/ketones to create complex nitro-alcohols, which can be reduced to 1,3-amino alcohols (common pharmacophores).



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Figure 2: Divergent synthetic applications of 3-nitropropionaldehyde dimethyl acetal.

Safety & Handling Protocols

Explosion Hazard (Nitro Compounds)

- Risk: Aliphatic nitro compounds can decompose violently at high temperatures (>150°C) or upon distillation to dryness.
- Mitigation: Never distill the "pot residue" to dryness. Use a blast shield during distillation. Store below 30°C.

Acetal Stability[12]

- Risk: Acetals are stable to base but extremely labile to acid.
- Storage: Store in a tightly sealed container with a trace of solid or basic alumina to scavenge any adventitious acid that could trigger hydrolysis and polymerization.

References

- Kornblum, N., et al. "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, vol. 78, no. 7, 1956, pp. 1497-1501. [Link](#)
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- Org. Synth. "Preparation of Nitroacetaldehyde Diethyl Acetal (Analogous Procedure)." Organic Syntheses, Coll. Vol. 9, p. 623, 1998. [Link](#)
- GuideChem. "3-Nitropropionaldehyde Dimethyl Acetal Safety and Properties." [Link](#)

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Sources

- [1. 1,1-Dimethoxy-3-nitropropane \(72447-81-5\) for sale \[vulcanchem.com\]](#)
- [2. 3-BROMOPROPIONALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook \[chemicalbook.com\]](#)
- [3. orgsyn.org \[orgsyn.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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